4-Methyl-1-pentene

Description

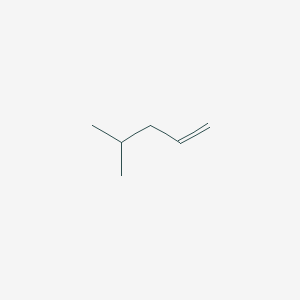

Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSSPWUEQFSQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25068-26-2, 24979-98-4 | |

| Record name | Poly(4-methyl-1-pentene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 4-methyl-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3061001 | |

| Record name | 4-Methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methyl-1-pentene is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-1-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

127.4 to 129.2 °F at 760 mmHg (USCG, 1999) | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

-25 °F (USCG, 1999) | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.665 (USCG, 1999) - Less dense than water; will float | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

438.93 mmHg (USCG, 1999), 272.0 [mmHg] | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-1-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

691-37-2, 25068-26-2 | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(4-methyl-1-pentene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025068262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X10HRJ2Y7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Production Methodologies of 4 Methyl 1 Pentene Monomer

Catalyzed Dimerization of Propene for 4-Methyl-1-pentene (B8377) Production

The dimerization of propene to yield this compound is a well-established chemical process. Organopotassium compounds, often formed in situ from potassium metal or potassium hydride and propene, serve as effective catalysts for this reaction. Under optimized conditions, yields of this compound can range from 75% to 88% onepetro.orgonepetro.org. While other alkali metals like lithium and sodium have been explored, they generally exhibit slower reaction rates and lower yields of this compound compared to potassium onepetro.org.

Other catalytic systems, such as hafnocene complexes, have also been demonstrated to catalyze the dimerization of propylene (B89431) to produce this compound, with selectivities varying based on the catalyst structure and reaction conditions nih.gov. Nickel-based catalysts, including those incorporating polyoxometalates, can also facilitate propylene oligomerization, yielding C6 olefin products, including this compound, among other isomers rsc.orggoogle.com.

Potassium Metal Catalysts on Alumina (B75360) Supports

A particularly effective and well-studied method for propene dimerization involves the use of potassium metal supported on alumina google.com. This catalyst system has demonstrated prolonged life and excellent performance in the production of this compound google.com. For instance, a patented process utilizes potassium metal (5-10 wt%) deposited on low-surface-area alumina, operating at temperatures between 130°C and 204°C and pressures from 3.4 MPa to 10.3 MPa, achieving significant yields of this compound google.com.

Another variation involves solid superbase catalysts, such as potassium dispersed on alkali metal salts like potassium carbonate (K/K2CO3) researchgate.nettandfonline.com. Such catalysts have shown promising results in fixed-bed reactors, achieving approximately 20 wt% one-pass conversion to hexene with 88% selectivity towards this compound at 150°C and 8 MPa pressure tandfonline.com.

A novel catalyst system has also been developed, comprising metallic sodium and potassium deposited on a Bulgarian natural zeolite, with the support pre-passivated by potassium carbonate. This system demonstrated a 36% propene conversion with a high selectivity of 92% towards liquid hexene isomers, predominantly this compound researchgate.net.

Influence of Alumina Surface Area and Anhydrous Conditions

The characteristics of the alumina support, particularly its surface area, play a critical role in the efficacy of potassium-based catalysts for this compound production. Low surface area alumina is highly desirable, with surface areas less than approximately 20 square meters per gram proving effective google.com. More specifically, aluminas with surface areas ranging from 0.01 to 1 square meter per gram are considered particularly advantageous google.com. The use of low surface area alumina is believed to minimize undesirable side reactions by reducing the number of active sites that could promote further polymerization or isomerization of the product . Conversely, potassium metal supported on high surface area alumina has been found to be an unsatisfactory system for the selective production of this compound via propene dimerization google.com.

Anhydrous conditions are crucial for maintaining catalyst activity and selectivity in many polymerization and oligomerization processes semanticscholar.orglibretexts.orgdtic.mil. For the potassium-on-alumina system, the use of "substantially anhydrous alumina" is explicitly stated as a requirement for effective this compound production google.com. The presence of moisture can lead to rapid deactivation of certain catalysts rsc.orggoogle.comgoogle.com. For instance, pre-treatment of catalysts under pure helium at elevated temperatures (e.g., 300°C for 12 hours) is employed to ensure the removal of moisture rsc.org.

Table 1: Influence of Alumina Surface Area on this compound Production (Illustrative Data)

| Alumina Surface Area (m²/g) | Catalyst Performance | Reference |

| 0.01 - 1 | Particularly desirable, excellent propene dimerization catalysts, prolonged life | google.com |

| < 20 | Excellent supports for potassium metal, minimizes side reactions | google.com |

| > 20 (High surface area) | Wholly unsatisfactory system, low yield (<1% of dimer product) | google.com |

Table 2: Representative Catalytic Dimerization Conditions and Outcomes

| Catalyst System | Temperature (°C) | Pressure (MPa/psi) | Propene Conversion (%) | This compound Selectivity (%) | Reference |

| Potassium metal on low surface area alumina | 130-204 | 3.4-10.3 | Not specified | ~70 (yield) | google.com |

| Potassium metal on low surface area alumina (Example) | 180-295 | 900-935 psi | 12-91 | 67.0 (dimer composition) | google.com |

| 3%(w)K/K2CO3 solid superbase | 150 | 8 | ~20 (one-pass) | 88 | tandfonline.com |

| Sodium & Potassium on natural zeolite | 168-170 | 10.5-11 | 36 | 92 (to liquid isomers, predominantly this compound) | researchgate.net |

| Hafnocene complexes (various) | Not specified | Not specified | Not specified | 23.9-61.6 wt% | nih.gov |

Alternative Synthetic Routes to this compound

Beyond propene dimerization, other synthetic pathways exist for the production of this compound, though they may not be as widely adopted for large-scale monomer production.

One such route involves the dehydration of specific alcohols . This compound can be manufactured by dehydrating either 4-methyl-pentan-1-ol or 4-methyl-pentan-2-ol. This process is carried out by passing the alcohol over an alkalized alumina dehydration catalyst, typically at temperatures ranging from 250°C to 350°C google.com.

Another notable alternative involves hafnocene-catalyzed propylene oligomerization . Certain hafnocene complexes, when activated with co-catalysts like methylaluminoxane (B55162) (MAO) or [Ph3C][B(C6F5)4]/Al(i)Bu3, can selectively dimerize propylene to this compound nih.gov. The proposed mechanism for this compound formation in these systems involves repeated 1,2-insertion of propylene into a hafnocene methyl cation, followed by a selective beta-methyl elimination nih.gov. The selectivity of these reactions is influenced by factors such as the nature of the substituents on the hafnocene complex and reaction conditions, including pressure, temperature, and the concentration of methylaluminoxane nih.gov.

While primarily focused on the polymerization of this compound into poly(this compound), various catalytic systems like Ziegler-Natta, metallocene, post-metallocene, and late-transition metal catalysts are central to the broader field of olefin chemistry and the utilization of this compound as a monomer mdpi.comresearchgate.net.

Homopolymerization of 4 Methyl 1 Pentene: Mechanisms, Catalysts, and Polymer Architecture Control

Coordination Polymerization of 4-Methyl-1-pentene (B8377)

Coordination polymerization is the primary method for producing PMP, with the choice of catalyst being crucial in determining the isotacticity of the resulting polymer. Four main catalyst systems are commonly employed: Ziegler-Natta, metallocene, post-metallocene, and late-transition metal catalysts. Among these, Ziegler-Natta and post-metallocene catalysts are particularly effective in producing highly isotactic PMP due to their ability to control the stereochemistry of the polymers. nih.gov

The mechanism of this compound polymerization via coordination involves catalysts, such as those based on titanium or zirconium, which facilitate the insertion of the monomer into the growing polymer chain. This process can involve 1,2 and 2,1 insertions, as well as chain-walking mechanisms. americanelements.com

Ziegler-Natta Catalysis for Isotactic Poly(this compound) (PMP)

Isotactic PMP was first produced in 1955 using Ziegler-Natta (Z-N) catalysts, although early systems exhibited low activity and isotacticity nih.gov. Extensive research has since focused on enhancing both the catalytic activity and stereospecificity to obtain high yields of crystalline polymers with minimal atactic byproduct nih.gov. Ziegler-Natta catalysts are a combination of a transition-metal compound (e.g., titanium halides) and a base-metal alkyl cocatalyst (e.g., aluminum alkyls) fishersci.caereztech.com.

Evolution from Homogeneous to Heterogeneous Systems

Early homogeneous Ziegler-Natta catalysts used for this compound polymerization faced several challenges, including poor catalytic activity, low isotacticity, poor polymer morphology, and issues like reactor scaling, which complicated product and catalyst separation nih.gov. Consequently, subsequent research efforts largely shifted towards the development of heterogeneous catalysts nih.gov. Heterogeneous Ziegler-Natta catalysts are microporous solids, typically ranging from 10–100 µm in particle size, composed of millions of primary crystallites fishersci.ca.

Magnesium Chloride-Supported Titanium Catalysts

Magnesium chloride (MgCl₂) supported Ziegler-Natta catalysts have proven highly efficient in catalyzing the polymerization of this compound nih.gov. Specifically, MgCl₂-supported titanium (Ti) catalysts have demonstrated high polymerization activity and fair-to-good stereospecificity for the isotactic polymerization of this compound nih.gov. The preparation procedure of these supported catalysts significantly influences their activity and stereoregularity wikipedia.orgfishersci.nl. For instance, improving the preparation method of MgCl₂-supported catalysts has been shown to increase the number of active centers and the propagation rate constant fishersci.nl.

Bimetallic Ziegler-Natta Catalysts (e.g., Ti and Hf)

The use of supported bimetallic Ziegler-Natta catalysts, incorporating both titanium (Ti) and hafnium (Hf), has been explored for the homopolymerization of this compound nih.govwikipedia.orgfishersci.se. Studies have shown that increasing the Hf/Ti ratio in such catalysts can lead to an increase in the isotacticity and viscosity of the resulting polymer, while the specific activity remains largely unaffected nih.gov. For example, isotacticity has been observed to increase up to 93.7% with these systems nih.gov. Research indicates that Hf sites may exhibit distinct shape selectivity compared to Ti sites, which can be beneficial for modulating polymer properties americanelements.com.

Role of Electron Donors in Stereospecificity and Molecular Weight Control

The following table illustrates the impact of different external electron donors on the activity and stereospecificity of MgCl₂/TiCl₄/AlⁱBu₃ catalytic systems in the bulk polymerization of this compound:

| External Donor Type | Observed Effect on Activity | Observed Effect on Stereospecificity |

| Esters | Improved | Improved |

| Ketones | Improved | Improved |

| Ethers | Improved | Improved |

| Amines | Improved | Improved |

| Organosilanes | Improved | Improved |

| Alkylalkoxysilanes (e.g., methyl, methoxy (B1213986) derivatives) | Moderate (e.g., 4.5 × 10³ gₚₘₚ·gcat⁻¹) | High (up to 98% isotacticity) nih.gov |

| Diisobutyl phthalate (B1215562) | High (up to 2.56 × 10⁷ gₚₘₚ·molTi⁻¹) | High (up to 98.2% isotacticity) nih.gov |

Stereoregulation Mechanism in Ziegler-Natta Systems

The Cossee-Arlman mechanism is widely accepted for describing the growth of stereospecific polymers in Ziegler-Natta polymerization wikipedia.org. This mechanism involves the insertion of an olefin into a transition metal-alkyl bond. In the context of this compound, the stereocontrol leads to the formation of isotactic poly(this compound), where the pendant methyl groups project in the same direction along the polymer backbone epa.govereztech.com. The active catalytic sites in heterogeneous Ziegler-Natta catalysts are not uniform, possessing different environments at corners and edges of the solid surface, which contributes to their stereoregulating capabilities thegoodscentscompany.com. The process involves the coordination of the alkene monomer to a vacant coordination site on the transition metal, followed by a 1,2-insertion of the alkene into the metal-carbon bond, regenerating a vacant site for subsequent monomer insertion ereztech.comalfa-chemistry.com.

Kinetic Studies of Ziegler-Natta Catalyzed Polymerization

Isotactic PMP was first synthesized in 1955 using Ziegler-Natta (Z-N) catalyst systems, though initial efforts yielded polymers with low activity and isotacticity. mdpi.com Subsequent research focused on enhancing both catalytic activity and isotacticity to produce high yields of crystalline polymers with minimal atactic byproduct. mdpi.com

Table 1: Kinetic Parameters for this compound Polymerization with Ziegler-Natta Catalysts

| Parameter | Value/Observation | Source |

| Monomer Concentration Dependence | First-order | researchgate.net |

| Catalyst Concentration Dependence | 0.5-order | researchgate.net |

| Optimal Al/M Ratio | 2 | researchgate.net |

| Activation Energy (M(acac)₃-AlEt₃) | 25.27–33.51 kJ mol⁻¹ | researchgate.net |

| Activation Energy (Z-N system) | 16.6 kcal/mol (benzene), 13.7 kcal/mol (heptane) | researchgate.net |

Metallocene Catalysis for Poly(this compound)

Metallocene catalysts represent a modern innovation in polyolefin catalysis, offering several advantages over traditional Ziegler-Natta catalysts, particularly in their ability to act as single-site catalysts. researchgate.netmdpi.comkfupm.edu.sa These catalysts provide enhanced control over polymer architecture, including molecular weight distribution and stereoregularity. mdpi.commdpi.com Metallocene catalysts, when activated, can catalyze the homopolymerization of this compound, yielding poly(this compound) (PMP) with controlled properties. mdpi.comresearchgate.net For instance, constrained-geometry complexes (CGCs) and bridged metallocene catalysts have shown high catalytic activity (up to ~10⁶ g·mol⁻¹·h⁻¹) and narrow molecular weight distributions (<3) in 4MP polymerization. mdpi.com

Symmetric and Asymmetric Zirconocene (B1252598) and Hafnocene Catalysts (C2, Cs, C1 symmetric)

The symmetry of zirconocene and hafnocene catalysts plays a crucial role in the polymerization of this compound. C₂-symmetric zirconocene catalysts, such as Longo's 5f/MAO system, can catalyze the polymerization of 4MP with moderate activity (4.3 × 10⁴ g·mol⁻¹·h⁻¹) and yield isotactic PMP with relatively high molecular weight (M_w = 5.08 × 10⁴ g·mol⁻¹) and narrow molecular weight distribution (2.1). mdpi.com

In contrast to C₂-symmetric zirconocenes, C₁- and C_s_-symmetric zirconocene catalysts exhibit a significant impact of substituents on the bridge, cyclopentadienyl (B1206354) (Cp), and fluorenyl (Flu) ligands on 4MP polymerization. mdpi.com For instance, a Cp tert-butyl substituent in C₁- and C_s_-symmetric catalysts can enhance catalyst activity, polymer molecular weight, and regioregularity at lower temperatures, although regioregularity may decrease at higher temperatures. mdpi.com Phenyl substituents on the bridge have a limited effect on polymer molecular weights. mdpi.com The molecular weights achieved with certain C₁- and C_s_-symmetric catalysts can be considerably higher than those obtained with C₂-symmetric counterparts, and their activities can also be very high. mdpi.com Highly isotactic PMPs ([mmmm] > 99%) with high melting temperatures (T_m_ = 229–240 °C) have been produced using specific bridged hafnium catalysts, with activities reaching up to 10⁷ g·mol⁻¹·h⁻¹ at 40°C. mdpi.com

Influence of Ligand Substitution Patterns on Catalytic Performance

The ligand substitution pattern in metallocene catalysts significantly influences their catalytic performance in this compound polymerization. For CpA complexes, the specific arrangement of substituents affects regioselectivity of monomer insertion, tacticity, productivity, molecular weights, and polymer microstructure. acs.orgresearchgate.net For example, the steric hindrance of substituents in constrained-geometry complexes (CGCs) influences the molecular weight and isotacticity of PMP. Larger steric hindrance generally leads to higher molecular weight PMP, but can result in poorer isotacticity (<40%). mdpi.com Conversely, certain bridged catalysts can achieve both high activity (5 × 10⁶ g·mol⁻¹·h⁻¹) and increased isotacticity (94%). mdpi.com

Stereospecificity Control: Syndiospecific vs. Isospecific Catalysts

Stereospecificity in polymerization refers to the control over the spatial arrangement of monomer units within the polymer chain, leading to different tacticities such as isotactic, syndiotactic, or atactic. Metallocene catalysts are particularly adept at controlling the stereochemistry of PMP. mdpi.com

Isotactic PMP, where all the pendant groups are on the same side of the polymer backbone, is commonly produced by coordination polymerization using Cr-, V-, Ti-, and Zr-based catalysts, with titanium catalysts being frequently used. researchgate.net Highly isotactic PMP can be obtained with Ziegler-Natta catalysts, and certain metallocene catalysts like C₂-symmetric zirconocenes also produce isotactic PMP. mdpi.com

Syndiotactic PMP (sP4M1P), where pendant groups alternate regularly along the polymer backbone, can also be synthesized using specific syndiospecific metallocene catalysts. researchgate.netmdpi.commdpi.com Studies comparing syndiospecific and isospecific metallocene catalysts in the homopolymerization of this compound have shown distinct outcomes. Syndiospecific catalysts tend to yield polymers with higher molecular weights but often lower conversions. researchgate.netmdpi.comnih.gov In contrast, isospecific catalysts typically result in higher conversions but lower molecular weights. researchgate.netmdpi.comnih.gov

Table 2: Stereospecificity and Polymer Properties with Metallocene Catalysts

| Catalyst Type | Stereospecificity | Conversion | Molecular Weight | Melting Point (PMP) | Source |

| Syndiospecific Cat 1 | Syndiotactic | Low | High | 149 °C, 246 °C | researchgate.netnih.gov |

| Isospecific Cat 2 | Isotactic | High | Low | 208 °C, 281 °C | researchgate.netnih.gov |

| Bridged Hafnium Cat 14a | Highly Isotactic | High | High | 229–240 °C | mdpi.com |

Cocatalyst Systems (e.g., Methylaluminoxane (B55162) (MAO))

Cocatalyst systems are essential for activating metallocene precatalysts in olefin polymerization. Methylaluminoxane (MAO) is a widely used and well-known cocatalyst for homogeneous metallocene catalytic systems, playing a crucial role in forming the catalytically active ion pair by partially alkylating and abstracting the chloride ligand from the transition metal. wikiwand.comresearchgate.net

MAO is typically encountered as a solution in aromatic solvents like toluene. wikiwand.com The reaction between MAO and the aluminum alkyl compound is usually carried out by mixing the two components in a suitable solvent at temperatures between -50°C and +80°C, preferably between 10°C and 50°C. google.com

The judicious design of MAO anions can significantly expand the scope for developing industrial metallocene catalysts. researchgate.net MAO-activated metallocene catalysts have demonstrated high activity in this compound polymerization. For instance, the C₂-symmetric zirconocene catalyst 5f/MAO system showed moderate polymerization activity for 4MP. mdpi.com Constrained-geometry complexes (CGCs) and bridged metallocene catalysts activated by MAO have exhibited high catalytic activities (up to ~10⁶ g·mol⁻¹·h⁻¹) and narrow molecular weight distributions in 4MP polymerization. mdpi.com The molar ratio of MAO to the metallocene (e.g., Zr) can influence the yield and composition of the resulting polymer. researchgate.net

Living Polymerization Approaches with Metallocene Systems

Metallocene catalysts, characterized by their single-site nature, offer precise control over polymerization, leading to polymers with defined microstructures and narrow molecular weight distributions mdpi.comnii.ac.jp. For this compound, metallocene catalysts have been extensively studied for their ability to produce highly stereoregular polymers.

For instance, C1-symmetric metallocene catalysts have demonstrated high activity (up to 4.38 × 10^6 g·mol^−1·h^−1) and yield PMPs with high isotacticity, high molecular weights (up to 1.7 × 10^5 g·mol^−1), narrow MWDs (≤2.2), and high melting temperatures (up to 238 °C) mdpi.com. C2-symmetric zirconocene catalysts, such as Longo's 5f/MAO system, also catalyze 4MP polymerization, yielding isotactic PMP with moderate activity (4.3 × 10^4 g·mol^−1·h^−1), relatively high molecular weight (Mw = 5.08 × 10^4 g·mol^−1), and narrow MWD (2.1) mdpi.com.

Syndiospecific and isospecific metallocene catalysts, such as rac-ethylenebis(1-indenyl)zirconium dichloride (rac-EBIZrCl2) and diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (Ph2C(Cp)(Flu)ZrCl2), have been used for 4MP homopolymerization. These catalysts exhibit distinct polymerization behaviors, with some providing higher molecular weights and others higher conversions, while consistently yielding polymers with narrow polydispersity indices (PDI < 2.0), indicative of their single-site nature mdpi.comdntb.gov.ua.

The synthesis of stereoregular diblock copolymers, including syndiotactic poly(this compound) (sP4M1P)-based systems, has been achieved using a combination of metallocene catalysts and atom transfer radical polymerization (ATRP). For example, hydroxyl-capped sP4M1P can be synthesized via a selective chain transfer reaction to aluminum during syndiospecific 4MP polymerization with a syndiospecific metallocene catalyst. This functionalized polymer can then be used as a macroinitiator for further block copolymer synthesis nih.gov.

Post-Metallocene Catalysis

Post-metallocene catalysts represent a significant area of research for α-olefin polymerization, particularly due to their ability to produce highly isotactic polymers mdpi.com. These catalysts are typically non-metallocene organometallic compounds that still exhibit single-site behavior and offer advantages in controlling polymer microstructure and properties nii.ac.jpd-nb.info.

Hafnium-based post-metallocene catalysts, such as [OSSO]-type hafnium catalysts, have shown remarkable performance in catalyzing 4MP polymerization mdpi.com. Zirconium-based [OSSO]-type catalysts also exhibit high activity (10^6 g·mol^−1·h^−1) and produce PMP with narrow MWDs (<2.1) and high isotacticity (>95%) mdpi.com. These catalysts are effective in producing highly isotactic PMP, contributing to the control of polymer stereochemistry mdpi.com.

An example of a post-metallocene catalyst is the constrained-geometry catalyst (CGC), such as [Me2Si(Me4C5)NtBu]TiCl2, which can produce high molecular weight copolymers at high temperatures. While primarily studied for ethylene (B1197577) and α-olefin copolymerization, these catalysts demonstrate the capabilities of post-metallocene systems in producing polymers with controlled properties d-nb.info.

Late-Transition Metal Catalysis (e.g., α-diimine Nickel/Palladium Catalysts)

Late-transition metal catalysts, particularly α-diimine nickel and palladium systems, are highly effective in catalyzing the polymerization of this compound mdpi.com. These catalysts are notable for their high activity and their ability to yield high-molecular-weight PMP with narrow MWDs (<2) mdpi.com. A distinguishing feature of these catalysts is the unique chain-walking mechanism, which leads to the formation of branched products, resulting in amorphous elastomers with low glass transition temperatures mdpi.com.

The introduction of bulky steric substituents into the ligand structure of these catalysts can effectively inhibit chain transfer reactions, thereby facilitating the production of high-molecular-weight polyolefins mdpi.com. Research groups have reported various α-diimine nickel catalysts and palladium catalysts for 4MP polymerization, demonstrating high activities (10^5 g·mol^−1·h^−1) and producing PMP with molecular weights of 10^5 g·mol^−1 mdpi.com.

Table 1: Performance of Representative Late-Transition Metal Catalysts for 4MP Polymerization

| Catalyst Type | Activity (g·mol^−1·h^−1) | Molecular Weight (g·mol^−1) | MWD | Polymer Architecture |

| α-Diimine Nickel | ~10^5 mdpi.com | ~10^5 mdpi.com | <2 mdpi.com | Branched, Amorphous Elastomers mdpi.com |

| α-Diimine Palladium | ~10^5 mdpi.com | ~10^5 mdpi.com | <2 mdpi.com | Branched, Amorphous Elastomers mdpi.com |

Living Polymerization and Diblock Copolymer Synthesis

Certain α-diimine nickel catalysts have demonstrated living polymerization behavior for this compound, particularly at low temperatures mdpi.com. This living character allows for precise control over polymer molecular weight and enables the synthesis of well-defined block copolymers through sequential monomer addition nih.govgoogle.com.

For example, living/controlled chain-walking polymerization of this compound has been achieved with cationic para-phenyl-substituted α-diimine nickel catalysts orcid.org. This capability is crucial for synthesizing complex polymer architectures, such as diblock copolymers. Wu and Ricci have prepared block copolymers of poly(this compound) using living polymerization with nickel diamine catalysts nih.gov. However, it is noted that the nickel diamine catalysts used in these studies may not always facilitate stereoregularity control, potentially leading to poly(this compound)-based block copolymers lacking stereoregular configuration in their microstructure nih.gov.

Cationic Polymerization of this compound

Cationic polymerization of branched alpha-olefins like this compound has been known for a long time google.com.na. This polymerization mechanism typically involves Lewis acid catalysts, such as AlCl3 google.com.na. Early studies on the cationic polymerization of this compound at low temperatures suggested the production of crystalline polymers suitable for plastic films or sheets google.com.na. However, under conditions of extreme dryness and gamma-ray initiation, only low yields of oily, low molecular weight polymers were obtained, suggesting a free-radical mechanism in those specific conditions tandfonline.com.

Polymers obtained through cationic polymerization of this compound can have number average molecular weights (Mn) ranging from 200 to 40,000 and glass transition points from -75 °C to +10 °C google.com.na. These polymers have found utility as tackifiers in hot melt and pressure-sensitive adhesives due to their excellent heat resistance, hue, weather resistance, and low odor google.com.na.

Product Polymer Architecture from Cationic Polymerization

The cationic polymerization of this compound can lead to different structural units within the polymer chain due to intramolecular hydride shifts in addition to the normal 1,2 opening of the double bond acs.org. Specifically, three different structural units have been identified in the polymer chain:

Unit A: Originates from the normal 1,2 opening of the double bond acs.org.

Unit B and C: Involve intramolecular hydride shifts from positions 3 and 4 of the monomeric unit, respectively acs.org.

Reliable quantitative evaluation of these structures has been developed using 13C NMR spectroscopy acs.org. The influence of polymerization conditions, particularly temperature and solvent polarity, significantly affects the polymer's structure acs.org. In polar solvents like C2H5Cl, the polymer composition was found to be independent of monomer concentration at -50 °C but showed slight dependence at -110 °C acs.org. The content of different structural units, when plotted in an Arrhenius-type diagram, exhibited different slopes in the 0 to -80 °C and -80 to -130 °C ranges, suggesting different active species exist above and below -80 °C acs.org.

Reactor Design and Process Conditions for this compound Homopolymerization

The industrial production of poly(this compound) (PMP) typically involves continuous polymerization processes. Reactor design and process conditions are critical for controlling polymer properties and ensuring efficient production google.com.

Common polymerization reactors include loop-type and stirring vessel-type reactors, with stirring vessel types often preferred. Furthermore, reactors are classified as liquid-filling type or gas-liquid separation type, with the latter being preferred for molecular weight control google.com.

Typical Process Conditions for Continuous 4MP Polymerization:

Monomer and Solvent Feeding: Monomer (this compound) and an organic solvent are continuously fed into the polymerization reactor google.com.

Polymer Concentration: The polymer concentration in the liquid phase is usually maintained between 10 to 300 g/L, preferably 50 to 300 g/L google.com.

Catalyst Concentration: The transition metal catalyst component concentration in the liquid phase is typically 0.00001 to 1 mmol/L, with a preferred range of 0.0001 to 1 mmol/L google.com.

Polymerization Temperature: The polymerization temperature generally ranges from 0 to 80 °C, with 20 to 80 °C being preferred google.com.

Molecular Weight Regulation: Continuous introduction of hydrogen to the polymerization reactor can regulate the molecular weight of the polymer, allowing for the preparation of PMP with a low intrinsic viscosity google.com.

Product Extraction: The polymerization reaction mixture, containing the resulting PMP, is continuously extracted from the reactor google.com.

Table 2: Typical Reactor Conditions for 4MP Homopolymerization (Continuous Process)

| Parameter | Typical Range | Preferred Range | Notes |

| Polymer Concentration (liquid phase) | 10 - 300 g/L google.com | 50 - 300 g/L google.com | |

| Catalyst Concentration (transition metal) | 0.00001 - 1 mmol/L google.com | 0.0001 - 1 mmol/L google.com | |

| Polymerization Temperature | 0 - 80 °C google.com | 20 - 80 °C google.com | |

| Molecular Weight Control | Hydrogen introduction google.com | Regulates intrinsic viscosity google.com | |

| Reactor Type | Loop or Stirring Vessel google.com | Stirring Vessel google.com | Gas-liquid separation type preferred for MW control google.com |

Copolymerization of 4 Methyl 1 Pentene: Expanding Polyolefin Versatility

Copolymerization with Alpha-Olefins

Copolymerizing 4-methyl-1-pentene (B8377) (4M1P) with other alpha-olefins is a common strategy to improve properties like flexibility and impact strength, which can be limited in the homopolymer due to its high crystallinity and glass transition temperature. tue.nl

The copolymerization of ethylene (B1197577) and this compound has been a subject of significant interest as it can yield materials with improved mechanical properties and processability compared to ethylene/1-butene copolymers. acs.org Various catalyst systems, including Ziegler-Natta and metallocene catalysts, have been employed for this purpose. acs.orgresearchgate.net

The structure and thermal behavior of ethylene/4-methyl-1-pentene (E/4M1P) copolymers are strongly influenced by the comonomer content and its distribution along the polymer chain. researchgate.net As the 4M1P content increases, the crystallinity of the copolymer generally decreases. researchgate.net The distribution of the bulky 4M1P units can be non-homogeneous, leading to a multimodal crystallization and melting behavior. researchgate.net

Research using a Ti(IV) diisopropoxy complex with a dianionic [O-,S,O-] bis(phenolato) ligand as a catalyst system has produced a series of E/4M1P copolymers. researchgate.net These semicrystalline copolymers were characterized by various techniques, revealing that an increase in 4M1P content leads to a decrease in crystallinity and an increase in the amorphous interlamellar thickness. researchgate.net

A study utilizing an α-diimine Ni(II) catalyst system demonstrated the living copolymerization of ethylene with 4M1P, allowing for the synthesis of block copolymers. rsc.org This method produced copolymers with a 4M1P content ranging from 0.94 to 36.73 mol%. researchgate.net The living nature of this polymerization was further exploited to create a poly(E-co-4M1P)-block-poly(1-hexene) diblock copolymer with a low polydispersity index (Mw/Mn ≈ 1.20) and good elastomeric properties. rsc.org

Monocyclopentadienylamido (CpA) titanium complexes have also been shown to be effective catalysts, exhibiting enhanced copolymerization activity and excellent incorporation of 4M1P into the polyethylene (B3416737) chain. acs.orgacs.org The microstructure of the resulting copolymers, including the regioselectivity of monomer insertion and the presence of consecutive 4M1P sequences, is highly dependent on the specific ligand structure of the CpA catalyst. acs.org For instance, some CpA catalysts can lead to copolymers with a significant amount of regioirregular arrangement of the 4M1P unit, while others may produce small clustered sequences. acs.org

Table 1: Selected Data on Ethylene/4-Methyl-1-pentene Copolymerization

| Catalyst System | 4M1P Content (mol%) | Key Findings | Reference |

|---|---|---|---|

| Ti(IV) diisopropoxy complex with [O-,S,O-] bis(phenolato) ligand | Varies | Crystallinity decreases with increasing 4M1P content; non-homogeneous comonomer distribution. | researchgate.net |

| α-diimine Ni(II) complex / Et2AlCl | 0.94 - 36.73 | Achieved living copolymerization, enabling synthesis of block copolymers with good elastomeric properties. | researchgate.netrsc.org |

| Monocyclopentadienylamido (CpA) titanium complexes | Varies | High incorporation of 4M1P; copolymer microstructure is highly dependent on the catalyst's ligand structure. | acs.orgacs.org |

The incorporation of higher linear alpha-olefins into the PMP chain is a commercially important method to improve the polymer's brittleness. mdpi.com Random copolymers of 4M1P with about 2-8 wt% of C6-C12 linear α-olefins are noted for their good transparency and robust processing behavior. mdpi.com

Early research demonstrated the copolymerization of 4M1P with 1-pentene, 1-hexene, 1-octene, and 1-octadecene, which resulted in crystalline copolymers with high melting points and excellent solubility. mdpi.com Further studies investigated the crystallization behavior of isotactic copolymers of 4M1P with a range of linear α-olefins including 1-pentene, 1-hexene, 1-octene, 1-decene, and 1-octadecene over a wide composition range. mdpi.com

The use of a MgCl2-Hf/Ti catalytic system has been shown to produce high molecular weight copolymers of 4M1P with monoalkenes like propylene (B89431), 1-butene, and 1-hexene. mdpi.com Specifically, a high intrinsic viscosity was achieved for a 4M1P-hexene copolymer, indicating a high molecular weight. mdpi.com

Copolymerization with Functional Monomers

Introducing functional groups into the polyolefin backbone via copolymerization is a significant area of research, as it can impart improved surface properties and create materials that combine both polar and non-polar characteristics. expresspolymlett.com While much of the research in this area has focused on polyethylene and polypropylene (B1209903), the copolymerization of higher alpha-olefins like 4M1P with functional monomers is a more recent development. expresspolymlett.com

The copolymerization of this compound with α,ω-alkenols, such as 9-decen-1-ol (9D1O) and 4-penten-1-ol (4P1O), has been successfully achieved using metallocene catalysts. expresspolymlett.com Research has shown that the incorporation of these hydroxyl-functionalized comonomers can influence the thermal properties and crystalline structure of the resulting polymer. expresspolymlett.com

In one study, the melting temperature (Tm) of the copolymers was found to be lower than that of the PMP homopolymer and decreased with increasing comonomer incorporation. expresspolymlett.com Interestingly, poly(4M1P-co-4P1O) exhibited a melting temperature of 185°C even with a high 4P1O incorporation of 15.0 mol%. expresspolymlett.com The distribution of 4P1O in the copolymer chain was found to be uniform. expresspolymlett.com

Wide-angle X-ray diffraction (WAXD) studies revealed that while the PMP homopolymer exhibited crystalline form II, the copolymers transitioned to form I at higher incorporations of the α,ω-alkenols. expresspolymlett.com The similar chain lengths of 4P1O and 4M1P are thought to be a key factor in the appearance of new peaks in the X-ray diffraction profiles of the poly(4M1P-co-4P1O) copolymers. expresspolymlett.com

Table 2: Copolymerization of 4M1P with Alpha,Omega-Alkenols using a Metallocene Catalyst

| Comonomer | Incorporation (mol%) | Melting Temperature (Tm) | Crystalline Form | Reference |

|---|---|---|---|---|

| 4-penten-1-ol (4P1O) | up to 15.0 | 185°C | Transitions from Form II to Form I with increased incorporation | expresspolymlett.com |

| 9-decen-1-ol (9D1O) | Varies | Lower than PMP homopolymer | Transitions from Form II to Form I with increased incorporation | expresspolymlett.com |

The copolymerization of this compound with allyltrimethylsilane (ATMS) has been conducted using both syndiospecific and isospecific metallocene catalysts. dntb.gov.uabohrium.commdpi.com The choice of catalyst has a significant impact on the resulting polymer's properties. The syndiospecific catalyst generally produces polymers with higher molecular weight but lower conversions, while the isospecific catalyst shows the opposite behavior. dntb.gov.uabohrium.commdpi.com

The formation of a true copolymer is evidenced by ¹³C-NMR spectra, which show the resonance of the CH₂ carbon atom between the tertiary carbons of the ATMS and 4M1P units. dntb.gov.uabohrium.commdpi.com These copolymers exhibit high melting temperatures, although with low melting enthalpies. dntb.gov.uabohrium.commdpi.com WAXD analysis has shown that the isotactic 4M1P-rich copolymers can exhibit crystal form I, which is unusual for PMP without any pretreatment. dntb.gov.uabohrium.commdpi.com

The copolymerization of this compound with the amine-functionalized monomer 5-N,N-diisopropylamino-1-pentene has been achieved using metallocene/borate catalyst systems. acs.org This process allows for the incorporation of amine functionality into the polyolefin backbone.

Copolymers produced with the rac-ethylenebisindenyl zirconium(IV) dimethyl (rac-EBIZrMe₂) / borate catalyst system showed increased decomposition temperatures with higher incorporation of the aminopentene monomer. acs.org Furthermore, these functionalized copolymers can be protonated with HCl, rendering them soluble in methanol. acs.org

1,5-Hexadiene and Cyclic Co-Unit Formation

The copolymerization of this compound (4M1P) with non-conjugated dienes like 1,5-hexadiene (HD) introduces unique structural modifications into the polyolefin backbone. A key feature of this copolymerization is the intramolecular cyclization of the 1,5-hexadiene monomer upon its insertion into the polymer chain. This process leads to the formation of cyclic co-units, specifically methylene-1,3-cyclopentane (MCP), within the main chain. bohrium.comacs.org

The incorporation of these rigid cyclic MCP units into the otherwise linear poly(this compound) (P4M1P) chain brings about significant changes in the polymer's structure and properties. researchgate.net Research on isotactic copolymers of 4M1P and 1,5-hexadiene has shown that the concentration of these MCP units can be controlled, ranging from approximately 4.4 to 17.6 mol %. acs.orgacs.org The presence of MCP units influences the crystallization behavior of the resulting copolymer. For instance, copolymers with up to 11 mol % of the comonomer can still crystallize, exhibiting high melting temperatures, often above 120 °C. acs.org However, at higher concentrations (e.g., 17.6 mol %), the copolymer may become amorphous. acs.org

The introduction of MCP units has been found to enhance the material's flexibility and deformability while maintaining the high mechanical resistance and transparency characteristic of the P4M1P homopolymer. bohrium.comacs.org This modification allows for the tailoring of mechanical properties, even at low temperatures. bohrium.comacs.org

Catalyst Systems for this compound Copolymerization

The synthesis of this compound copolymers is highly dependent on the catalyst system employed. The choice of catalyst dictates key polymer characteristics such as stereoregularity, molecular weight, comonomer incorporation, and microstructure. The primary classes of catalysts used for this purpose are Ziegler-Natta, metallocene, and late-transition metal systems.

Ziegler-Natta (Z-N) catalysts represent the traditional and industrially dominant system for the polymerization of α-olefins, including this compound. nih.gov These catalysts are typically heterogeneous systems, commonly comprising a titanium compound, such as titanium tetrachloride (TiCl₄), supported on magnesium chloride (MgCl₂), and activated by an organoaluminum cocatalyst like triethylaluminium (Al(C₂H₅)₃). wikipedia.org

In the context of copolymerization, Z-N catalysts are effective in producing highly crystalline, isotactic copolymers of 4M1P with other α-olefins. nih.govmdpi.com For example, Z-N systems have been used to synthesize copolymers of 4M1P and 1,5-hexadiene. researchgate.net The primary product of these catalysts is isotactic polymers, and they are less versatile in producing other stereotactic forms. nih.govmdpi.com The kinetics of 4M1P polymerization using various Z-N type catalyst systems have been investigated, examining parameters like catalyst and monomer concentrations, which influence the rate of polymerization and yield. researchgate.net

Metallocene catalysts, a class of homogeneous single-site catalysts, offer greater precision and versatility in polyolefin synthesis compared to traditional multi-site Ziegler-Natta systems. nih.govmdpi.comdntb.gov.ua These catalysts typically consist of a Group 4 transition metal (like zirconium or hafnium) sandwiched between cyclopentadienyl-type ligands and are activated by a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). wikipedia.orgacs.org

The well-defined single active site of metallocenes allows for precise control over the polymer's microstructure, molecular weight distribution, and comonomer distribution. nih.govmdpi.com Unlike Z-N catalysts, metallocenes can be designed to produce polymers with various tacticities, including isotactic, syndiotactic, and atactic structures. nih.govmdpi.com

Metallocenes have been extensively used to synthesize a wide range of 4M1P copolymers.

Ethene/4-Methyl-1-pentene Copolymers : The highly isoselective and regioselective catalyst rac-[methylenebis(3-tert-butyl-1-indenyl)]zirconium dichloride has been used to produce E/4M1P copolymers over a broad composition range, enabling detailed microstructural analysis. acs.org

Propene/4-Methyl-1-pentene Copolymers : The catalyst dimethylsilyl(2,2′-dimethyl-4,4′-diphenylindenyl)ZrCl₂, in combination with MAO, has been used to synthesize highly isotactic propene/4M1P copolymers with 4M1P concentrations ranging from 1.7 to 14 mol %. acs.org

Allyltrimethylsilane/4-Methyl-1-pentene Copolymers : Both isospecific (rac-EBIZrCl₂) and syndiospecific (Ph₂C(Cp)(Flu)ZrCl₂) metallocene catalysts have been employed to produce copolymers of 4M1P and allyltrimethylsilane (ATMS), demonstrating the ability to control stereotacticity. mdpi.com

1,5-Hexadiene/4-Methyl-1-pentene Copolymers : Post-metallocene catalysts, such as a dimethylpyridylamidohafnium system, have been utilized to synthesize isotactic 4M1P/1,5-HD copolymers with high molecular weights and controlled incorporation of cyclic units. acs.org

The choice of metallocene catalyst structure significantly impacts polymerization behavior and the resulting copolymer properties. mdpi.com

Late-transition metal catalysts, particularly those based on nickel and palladium, have emerged as a powerful tool for olefin polymerization, offering unique capabilities not readily achieved with early-transition metal systems like Ziegler-Natta and metallocene catalysts. mdpi.com These catalysts are known for their higher tolerance to polar functional groups and their ability to produce polyolefins with unique microstructures, such as highly branched polymers, through processes like chain walking. mdpi.com

In the polymerization of this compound, α-diimine palladium catalysts have been shown to facilitate a quasi-living polymerization, resulting in complex branched polyolefin structures. mdpi.com The development of catalysts with chelating amine ligands has further expanded the scope of late-transition metal systems in this field. mdpi.com While early-transition metals are sensitive to oxygen and moisture, late-transition metal catalysts offer a pathway to functionalized polymers with potentially enhanced physical properties. tue.nl

Microstructure and Sequence Distribution in Copolymers

The physical and mechanical properties of this compound copolymers are directly governed by their microstructure, which includes the comonomer content, the distribution of comonomers along the polymer chain, and the stereoregularity of the backbone. Advanced analytical techniques, primarily high-resolution ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for the detailed characterization of this microstructure. acs.orgresearchgate.net

The sequence distribution can range from alternating to random to blocky, depending on the catalyst system and polymerization conditions used. For instance, the Ti(IV) thiobis(phenolate) complex, when used for copolymerizing ethylene and 4M1P, yields crystalline copolymers with a tendency for comonomer alternation. rsc.org In contrast, certain metallocene catalysts produce copolymers with a perfectly random distribution of comonomer units. acs.org

Dyad distribution analysis is a quantitative method used to probe the sequence distribution of comonomers in a copolymer chain at the level of two adjacent monomer units. By analyzing the ¹³C NMR spectrum, the relative concentrations of different dyads—such as 4M1P-4M1P (YY), propene-propene (PP), and propene-4M1P (PY)—can be determined. acs.org

In the study of isotactic propene/4-methyl-1-pentene copolymers synthesized with a specific metallocene catalyst, the analysis of the methylene carbon (Sαα) signals in the ¹³C NMR spectrum is particularly revealing. acs.org For a copolymer with 12.4 mol % 4M1P, the signal corresponding to the YY diad was found to be very low, with a concentration of just 1.64%. acs.org This value is nearly identical to the statistically expected concentration for two successive 4M1P units in a copolymer with an ideal random distribution. acs.org The low concentration of YY dyads and the absence of signals for longer 4M1P sequences (like PYYY tetrads) provide clear evidence for a random distribution of the bulky 4M1P comonomer units along the polymer chain, even at relatively high comonomer concentrations. acs.org

This detailed microstructural information is crucial for establishing structure-property relationships and designing materials with tailored performance characteristics.

Monomer Reactivity Ratios and Incorporation

The copolymerization of this compound (4M1P) with other α-olefins is a critical method for modifying the properties of the resulting polyolefin. The incorporation of comonomers and the resulting polymer microstructure are largely governed by the monomer reactivity ratios (r₁ and r₂). These ratios describe the relative rates at which a propagating polymer chain end adds a monomer of its own type versus the other monomer type.

When copolymerizing ethylene (E) and 4M1P using certain ansa-cyclopentadienylamido complexes, the reactivity ratios can indicate a tendency towards alternating distribution of the monomers within the polymer chain. For instance, copolymers prepared with the [η⁵:η¹-(Flu)SiMe₂NᵗBu]TiCl₂ catalyst not only show a different microstructure from those based on other catalysts but also manifest a more pronounced tendency to form an alternating distribution. researchgate.net The product of the reactivity ratios (r₁ * r₂) provides insight into the monomer distribution; a value close to 1 suggests a random copolymer, while a value less than 1 indicates a tendency for alternation.

Studies involving the copolymerization of propylene and 1-octene have used the dyad distribution of monomer sequences from ¹³C NMR to estimate reactivity ratios. acs.org A similar approach can be applied to 4M1P copolymers. For example, in the copolymerization of ethylene with various α-olefins, including 4M1P, catalyzed by a Ti(IV) thiobis(phenolate) complex, good comonomer incorporation of about 15 mol% was achieved. rsc.org The degree of incorporation for different α-olefins was found to decrease in the order of 1-hexene > 1-pentene > this compound, highlighting the influence of the monomer's steric bulk on its incorporation. rsc.org

Research has also explored the copolymerization of 4M1P with functionalized monomers, such as α,ω-alkenols. In the copolymerization with 4-penten-1-ol (4P1O) and 9-decen-1-ol (9D1O) using metallocene catalysts, it was found that the comonomer was uniformly distributed in the copolymer chain. expresspolymlett.com The incorporation of these functional monomers alters the polymer's properties, such as its melting temperature. expresspolymlett.com Similarly, the copolymerization of 4M1P with allyltrimethylsilane (ATMS) using metallocene catalysts showed that ATMS was more readily incorporated than 4M1P, suggesting a higher coordination probability for ATMS despite a slower insertion rate. mdpi.com

The table below presents monomer reactivity ratios for the copolymerization of this compound (M₁) with ethylene (M₂) using different catalyst systems.

| Catalyst System | r₁ (4M1P) | r₂ (Ethylene) | r₁ * r₂ | Polymer Microstructure Tendency |

| [η⁵:η¹-(Flu)SiMe₂NᵗBu]TiCl₂ / MAO | <1 | <1 | <1 | Alternating |

| Ti(IV) thiobis(phenolate) / MAO | - | - | - | Tendency for comonomer alternation |

| [η⁵:η¹-(Me₄C₅)SiMe₂NᵗBu]TiCl₂ / MAO | - | - | - | Small clustered sequence (e.g., EPPE) |

Data synthesized from textual descriptions in cited sources. researchgate.netrsc.org

Regioselectivity and Stereospecificity of Monomer Insertion

The regioselectivity and stereospecificity of monomer insertion during the polymerization of this compound are highly dependent on the catalyst system employed. These factors determine the arrangement of monomer units within the polymer chain (regioregularity) and the spatial orientation of the side groups (stereoregularity), which in turn define the polymer's physical and mechanical properties.

Regioselectivity: For α-olefins, monomer insertion can occur in a primary (1,2) or secondary (2,1) fashion. Generally, 1,2-insertion is electronically favored. tue.nl However, regioinversions can occur, and their frequency is influenced by the catalyst structure. In the copolymerization of 4M1P and ethylene with ansa-cyclopentadienylamido (CpA) catalysts, the resulting copolymers can contain a significant amount of regioirregularly arranged 4M1P units. researchgate.net For example, the [η⁵:η¹-(2,3-Me₂BenzInd)SiMe₂NᵗBu]TiCl₂ catalyst leads to significant regioirregularity, whereas the [η⁵:η¹-(Me₄C₅)SiMe₂NᵗBu]TiCl₂-derived copolymers show no regioirregular arrangement of 4M1P units. researchgate.net Traditional Ziegler-Natta catalysts are generally more regioselective compared to ansa-metallocene catalysts. tue.nl

Stereospecificity: The steric environment of the active site on the catalyst dictates the stereoregularity of the resulting polymer. tue.nl Different catalyst systems can produce poly(this compound) (PMP) with varying tacticities.

Isotactic PMP: Characterized by the pendant isobutyl groups all lying on the same side of the polymer backbone. Supported titanium-based Ziegler-Natta catalysts are commonly used in industrial production to generate highly isotactic PMP. mdpi.com Certain metallocene and post-metallocene catalysts, such as pyridylamido hafnium catalysts, are also highly effective in producing PMP with high isotacticity ([mmmm] > 99%). mdpi.com

Syndiotactic PMP: The isobutyl groups alternate regularly on opposite sides of the polymer chain. Specific metallocene catalysts can be designed to produce syndiotactic PMP. mdpi.com

Atactic PMP: The isobutyl groups are randomly arranged along the chain.

The mechanism of stereocontrol involves the growing polymer chain adopting a specific conformation determined by the catalyst's ligand framework, which in turn directs the enantiofacial orientation of the incoming monomer. tue.nlacs.org For instance, in polymerization with certain metallocene catalysts, the substituents on the cyclopentadienyl (B1206354) rings determine the conformation of the polymer chain end, which then controls the stereochemistry of the next monomer insertion. acs.org

Synthesis of Block Copolymers involving this compound Units

The synthesis of block copolymers, which consist of two or more different polymer blocks joined by covalent bonds, allows for the creation of materials with unique, ordered nanostructures. mdpi.com The preparation of block copolymers containing a poly(this compound) segment requires controlled polymerization techniques that can maintain active chain ends for subsequent polymerization of a second monomer.

While living polymerization using nickel diamine catalysts has been used to prepare PMP-based block copolymers, these methods often lack control over the stereoregularity of the PMP block. mdpi.com More advanced strategies have been developed to synthesize stereoregular block copolymers.

One effective method combines the use of a syndiospecific metallocene catalyst with atom transfer radical polymerization (ATRP). mdpi.com This process involves several steps:

Syndiospecific Polymerization: this compound is polymerized using a syndiospecific metallocene catalyst in the presence of an aluminum-based chain transfer agent. This creates a hydroxyl-capped syndiotactic PMP (sP4M1P-OH).

Macroinitiator Formation: The hydroxyl end-group is then esterified with a molecule like α-bromoisobutyryl bromide to generate an α-bromoester-capped sP4M1P macroinitiator.

Block Copolymerization via ATRP: This macroinitiator is subsequently used to initiate the ATRP of a second monomer, such as styrene or methyl methacrylate, to form well-defined, stereoregular diblock copolymers (e.g., sP4M1P-b-polystyrene and sP4M1P-b-polymethylmethacrylate). mdpi.com

This combination of catalytic systems provides a powerful route to PMP-based stereoregular block copolymers with precise control over the polymer architecture. mdpi.com Additionally, living Ziegler-Natta catalysts have been reported for the synthesis of both isotactic and syndiotactic block copolymers of poly(this compound). mdpi.com These advanced synthetic methods open possibilities for creating novel materials with tailored properties based on the unique characteristics of the PMP block.

Macromolecular Architecture and Crystallization Behavior of Poly 4 Methyl 1 Pentene and Its Copolymers

Helical Conformation and Chain Packing of Poly(4-Methyl-1-pentene)

The molecular chains of PMP exhibit a secondary helical structure due to the presence of methyl side groups. These bulky side groups introduce significant steric hindrance, causing the molecular chains to twist in space. mdpi.com This twisting results in a relatively loose arrangement of molecular chains, which contributes to PMP's unusually low density within the crystalline region. mdpi.comresearchgate.net PMP is unique as a semi-crystalline polymer because its crystal density (approximately 0.830 g/cm³) is lower than its amorphous density (0.838 g/cm³) at room temperature. mdpi.comnih.gov This distinctive density characteristic also contributes to its surprisingly fast crystallization rate compared to other polyolefins like highly isotactic polypropylene (B1209903) (PP), as the steric hindrance allows for the incorporation of longer and larger molecular chains into the crystalline region. mdpi.com

Polymorphic Forms of Isotactic Poly(this compound) (e.g., Forms I and II)

Isotactic PMP exhibits a rich polymorphic behavior, with at least five different crystalline modifications reported when crystallized from solution: Forms I, II, III, IV, and V. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net While all five forms possess helical chains, their degree of helicity varies, leading to distinct helical conformations and polymer densities. mdpi.comresearchgate.net

Form I : This is the most stable crystalline form and is typically obtained from the melt or by crystallization in high boiling point solvents. mdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.net Its polymer chains are characterized by a 7/2 helical conformation and are packed in a tetragonal unit cell. mdpi.commdpi.comresearchgate.net Form I is the polymorph commonly used in industrial applications. mdpi.com

Form II : This crystalline phase features helical polymer chains with a 4/1 helical conformation. researchgate.net Form II samples can be obtained by crystallization from specific solutions, such as tetramethyltin (B1198279) solutions. researchgate.netacs.org In Form II, the chains are packed in a monoclinic unit cell, differing from the tetragonal lattice typically associated with 4/1 helical conformations due to symmetry breaking in the polymer crystals. researchgate.netacs.org The unit cell parameters for Form II have been determined as a = 10.49 Å, b = 18.89 Å, c = 7.13 Å, and γ = 113.7°, with a calculated density of 0.862 g/cm³ (experimental density: 0.850 g/cm³). researchgate.netacs.org

The specific crystalline form can be influenced by the solvent used during crystallization, with some solvents leading to polymer-solvent cocrystalline phases that can transition to denser crystalline forms like Form II upon solvent extraction. nih.govresearchgate.net

Crystallization Behavior and Morphology

PMP is a semi-crystalline resin where molecular chains are orderly arranged within crystalline regions, forming a structured crystalline network. mdpi.com The crystallization behavior of PMP is influenced by various factors, including side chain length, comonomer content, and crystallization conditions (solution vs. melt, and temperature). mdpi.comCurrent time information in Dhaka, BD.researchgate.nettandfonline.com

Influence of Side Chain Length and Comonomer Content on Crystallinity

The degree of crystallinity in PMP and its copolymers is significantly affected by the length of side chains and the content of comonomers. As the side chain length and comonomer content increase, the degree of crystallinity of PMP generally decreases. mdpi.com For instance, in copolymers of 4MP with linear α-olefin comonomers (such as 1-pentene, 1-hexene, 1-octene, 1-decene, and 1-octadecene), an increase in comonomer content leads to a reduction in crystallinity. mdpi.com However, even with 11% pentene content, 4MP-pentene copolymers can maintain a high crystallinity of up to 59%. mdpi.com The introduction of rigid cyclic units, such as 1-methyl-3-cyclopentenyl units from 1,5-hexadiene, into 4MP sequences can effectively interrupt the formation of the 7/2 helix conformation, leading to amorphous or less crystalline polymers. mdpi.comkpi.ua

Effect of Monomer Similarity and Crystal Compatibility in Copolymers

The similarity between monomer units and their crystal compatibility plays a crucial role in the crystallization behavior of copolymers. If comonomer units are structurally very different from the main monomer, they can hinder crystallization and significantly decrease the melting point of the copolymer. mdpi.com Conversely, monomer units with similar structures may form mixed crystals, a phenomenon referred to as "monomer similarity, crystal compatibility." mdpi.com For example, short-chain α,ω-alkenols, due to their similar chain length, can be incorporated into the crystallizable segments of 4MP units. mdpi.com In copolymers of butene-1 and This compound (B8377), the system remains crystalline across the entire range of monomer compositions, and the crystal lattice constant changes in relation to the composition, suggesting the formation of mixed crystals. kyoto-u.ac.jp

Cold Crystallization Phenomena